4-(3,4-Dichlorophenyl)butan-2-one
Overview
Description
“4-(3,4-Dichlorophenyl)butan-2-one” is an organic compound with the molecular formula C10H10Cl2O . It has a molecular weight of 217.09 . It is also known as Dichloromethylenedione or DCD.
Synthesis Analysis
The synthesis of this compound has been reported in several studies . For instance, one study reported the synthesis of a similar compound, 4-(3,4-dichlorophenyl)-2-(3,4,5-trimethoxy-benzylidene)-3,4-dihydro-naphthalen-1(2H)-one, using three different methods: conventional, microwave (MW) irradiation with solvent, and MW irradiation without solvent . Another study reported the synthesis of 2-(3,4-dichlorophenyl)-4H-benzo[d][1,3]oxazin-4-one using anthranilic acid and 3,4-dichlorobenzoyl chloride .Molecular Structure Analysis
The molecular structure of “4-(3,4-Dichlorophenyl)butan-2-one” can be represented by the InChI code: 1S/C10H10Cl2O/c1-7(13)2-3-8-4-5-9(11)10(12)6-8/h4-6H,2-3H2,1H3 . The compound has a complex structure with multiple functional groups, including a ketone group and a dichlorophenyl group .Physical And Chemical Properties Analysis
“4-(3,4-Dichlorophenyl)butan-2-one” is a powder at room temperature . It has a molecular weight of 217.09 g/mol . The compound has a topological polar surface area of 17.1 Ų and a complexity of 213 .Scientific Research Applications
Crystal Structure Analysis
- The crystal structure of related compounds, like cyproconazole, which share structural similarities with 4-(3,4-Dichlorophenyl)butan-2-one, has been studied, providing insights into the molecular interactions and hydrogen bonding patterns within these molecules (Kang et al., 2015).
Anti-Inflammatory Activity
- Analogous compounds, such as 4-(6-Methoxy-2-naphthyl)butan-2-one, have been investigated for their anti-inflammatory properties, highlighting the potential therapeutic applications of related molecular structures (Goudie et al., 1978).
Reductive Arylation
- Studies involving the reductive arylation of electron-deficient olefins, including compounds like 4-(4-chlorophenyl)butan-2-one, are crucial in understanding the chemical reactivity and potential synthetic applications of these molecules (Citterio, 2003).
Anticancer Activity
- Research on compounds structurally related to 4-(3,4-Dichlorophenyl)butan-2-one, such as SYA013 analogs, has shown potential in inhibiting cancer cell lines, indicating the possible use of similar compounds in anticancer therapies (Asong et al., 2019).
Solubility and Physical Properties
- The solubility of 4-(3,4-dichlorophenyl)-1-tetralone, a compound with a close structural relationship to 4-(3,4-Dichlorophenyl)butan-2-one, in various solvents has been extensively studied, providing essential data for the purification process of these compounds (Wang et al., 2008; Li et al., 2007).
Spectroscopic and Structural Investigations
- Research on chalcone derivatives structurally related to 4-(3,4-Dichlorophenyl)butan-2-one, such as (2E)-1-(4-2,4-Dichlorophenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one, has been conducted to understand their crystal structures and intermolecular interactions, which could be relevant for similar compounds (Salian et al., 2018).
Safety And Hazards
The compound is associated with several hazard statements, including H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, and using personal protective equipment .
properties
IUPAC Name |
4-(3,4-dichlorophenyl)butan-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Cl2O/c1-7(13)2-3-8-4-5-9(11)10(12)6-8/h4-6H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXNXKXOMYIFHQK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCC1=CC(=C(C=C1)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50640551 | |
Record name | 4-(3,4-Dichlorophenyl)butan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50640551 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,4-Dichlorophenyl)butan-2-one | |
CAS RN |
42160-40-7 | |
Record name | 4-(3,4-Dichlorophenyl)butan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50640551 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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